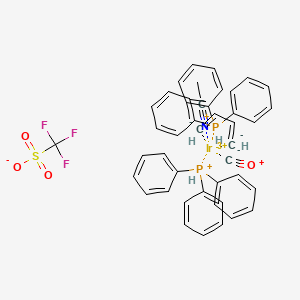
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is a complex organometallic compound. This compound is notable for its unique combination of ligands and metal centers, which confer distinct chemical properties and reactivity. It is used in various fields of chemistry and industry due to its catalytic properties and ability to facilitate specific chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium typically involves the coordination of iridium(3+) with acetonitrile, buta-1,3-diene, carbon monoxide, and triphenylphosphanium in the presence of trifluoromethanesulfonate. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques, utilizing high-purity reagents and advanced catalytic processes. The production process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center plays a crucial role.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydroformylation and hydrogenation.
Biology: The compound’s catalytic properties are explored in biochemical research for enzyme mimetics and other catalytic processes.
Medicine: Research into its potential therapeutic applications, such as in drug development and delivery systems, is ongoing.
Industry: It is employed in industrial processes for the production of fine chemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism by which acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium exerts its effects involves the coordination of ligands to the iridium center, facilitating various catalytic processes. The molecular targets and pathways involved include:
Catalytic Sites: The iridium center acts as the primary catalytic site, enabling various chemical transformations.
Ligand Interactions: The ligands interact with substrates, stabilizing transition states and lowering activation energies for reactions.
Comparison with Similar Compounds
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are used in catalysis but may exhibit different reactivity and selectivity.
Palladium Complexes: Palladium complexes are also widely used in catalysis, particularly in cross-coupling reactions.
Platinum Complexes: Platinum complexes are known for their catalytic properties in hydrogenation and oxidation reactions.
Uniqueness
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is unique due to its specific combination of ligands and the iridium center, which confer distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C44H39F3IrNO4P2S+2 |
|---|---|
Molecular Weight |
989.0 g/mol |
IUPAC Name |
acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4.C2H3N.CHF3O3S.CO.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;1-2-3;2-1(3,4)8(5,6)7;1-2;/h2*1-15H;1-4H;1H3;(H,5,6,7);;/q;;-2;;;;+3/p+1 |
InChI Key |
OOPIHJJOOXDDJU-UHFFFAOYSA-O |
Canonical SMILES |
CC#N.[CH-]=CC=[CH-].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
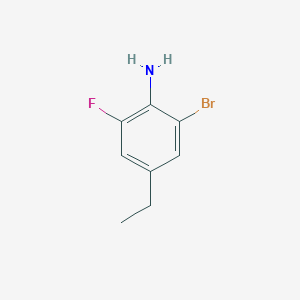
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
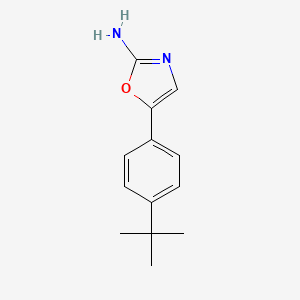

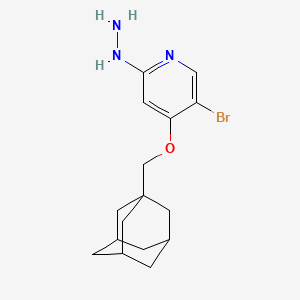
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
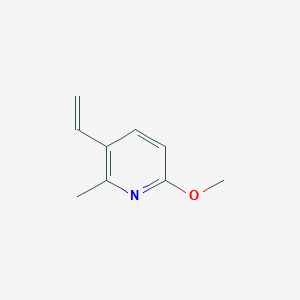
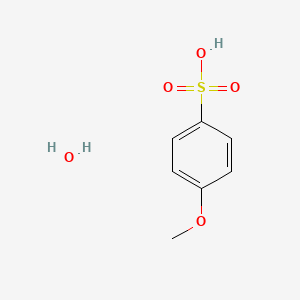
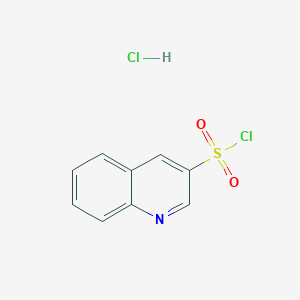
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
